Cas no 2248293-94-7 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(1H-1,3-benzodiazol-2-yl)propanoate)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(1H-1,3-benzodiazol-2-yl)propanoate structure
2248293-94-7 structure
Product Name:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(1H-1,3-benzodiazol-2-yl)propanoate
CAS No:2248293-94-7
MF:C18H13N3O4
MW:335.313524007797
CID:5922479
PubChem ID:165718612
Update Time:2025-07-15

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(1H-1,3-benzodiazol-2-yl)propanoate Chemical and Physical Properties

Names and Identifiers

    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(1H-1,3-benzodiazol-2-yl)propanoate
    • EN300-6517429
    • 2248293-94-7
    • Inchi: 1S/C18H13N3O4/c22-16(10-9-15-19-13-7-3-4-8-14(13)20-15)25-21-17(23)11-5-1-2-6-12(11)18(21)24/h1-8H,9-10H2,(H,19,20)
    • InChI Key: ICQBNUBLBNMJCJ-UHFFFAOYSA-N
    • SMILES: O(C(CCC1=NC2C=CC=CC=2N1)=O)N1C(C2C=CC=CC=2C1=O)=O

Computed Properties

  • Exact Mass: 335.09060590g/mol
  • Monoisotopic Mass: 335.09060590g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 5
  • Complexity: 543
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 92.4Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(1H-1,3-benzodiazol-2-yl)propanoate Pricemore >>

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Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(1H-1,3-benzodiazol-2-yl)propanoate

Compound CAS No. 2248293-94-7: 1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(1H-1,3-benzodiazol-2-yl)propanoate

The compound with CAS No. 2248293-94-7, known as 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(1H-1,3-benzodiazol-2-yl)propanoate, is a highly specialized organic molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of isoindole derivatives and features a unique combination of functional groups that make it a subject of interest in contemporary chemical research.

Isoindole derivatives have been extensively studied due to their versatile properties and applications in fields such as pharmacology, materials science, and organic synthesis. The benzodiazole moiety present in this compound adds further complexity and functionality, enabling it to participate in a wide range of chemical reactions and interactions. Recent studies have highlighted the importance of such heterocyclic compounds in drug design and advanced material development.

The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(1H-1,3-benzodiazol-2-yli propanoate involves a series of carefully controlled reactions that ensure the formation of the desired product with high purity. Researchers have employed innovative methodologies to optimize the synthesis process, leveraging modern catalytic systems and green chemistry principles. These advancements not only enhance the efficiency of production but also align with sustainability goals in the chemical industry.

One of the most promising applications of this compound lies in its potential as a building block for more complex molecular architectures. Its ability to undergo various types of coupling reactions makes it an invaluable tool in organic synthesis. For instance, the benzodiazole group can act as a versatile platform for constructing bioactive molecules with tailored properties. Recent breakthroughs in click chemistry have further expanded the utility of this compound in constructing intricate molecular frameworks.

In the context of pharmacology, isoindole derivatives have shown remarkable bioactivity across various biological systems. The presence of both isoindole and benzodiazole moieties in this compound suggests that it may exhibit multifaceted biological effects. Preliminary studies indicate potential anti-inflammatory and antioxidant activities, which could pave the way for its use in therapeutic agents. Furthermore, its structural flexibility allows for modifications that could enhance its bioavailability and efficacy.

The integration of computational chemistry techniques has significantly enhanced our understanding of the electronic properties and reactivity patterns of this compound. Advanced molecular modeling tools have enabled researchers to predict its behavior under different reaction conditions, thereby accelerating the discovery process. These insights are particularly valuable for designing novel materials with specific optical or electronic properties.

From an environmental standpoint, the development of efficient synthetic routes for 1,3-dioxo-2,3-dihydro...propanoate has contributed to reducing waste generation and energy consumption in chemical manufacturing. This aligns with global efforts to promote sustainable practices within the industry while maintaining high standards of product quality.

In conclusion, CAS No. 2248293...propanoate represents a cutting-edge molecule with vast potential across multiple disciplines. Its unique structure and functional groups make it an ideal candidate for advancing scientific research and industrial innovation. As ongoing studies continue to uncover new applications and properties of this compound, its role in shaping future technologies is expected to grow significantly.

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